
N-(4-methoxyphenyl)-5-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-5-nitropyridin-2-amine, commonly known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
MNPA has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, MNPA has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In materials science, MNPA has been used to synthesize novel materials with unique properties, such as luminescent and conducting properties. In organic electronics, MNPA has been used as a building block for the synthesis of organic semiconductors with high charge mobility.
Mécanisme D'action
The mechanism of action of MNPA is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and receptors in the body. MNPA has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in various cellular processes such as cell growth and survival. MNPA has also been shown to bind to the dopamine transporter, a protein that plays a key role in the regulation of dopamine signaling in the brain.
Biochemical and Physiological Effects
MNPA has been shown to have several biochemical and physiological effects, including anti-proliferative and anti-inflammatory effects. MNPA has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, indicating its potential as a cancer therapeutic agent. MNPA has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
MNPA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, MNPA also has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments. MNPA also has some potential toxicity concerns, which must be carefully evaluated before use in experiments.
Orientations Futures
There are several future directions for research on MNPA, including further studies on its mechanism of action and potential applications in various fields. In medicinal chemistry, MNPA could be further developed as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In materials science, MNPA could be used to synthesize novel materials with unique properties, such as luminescent and conducting properties. In organic electronics, MNPA could be further developed as a building block for the synthesis of organic semiconductors with high charge mobility. Overall, MNPA has significant potential for further research and development in various fields.
Méthodes De Synthèse
MNPA can be synthesized using a multi-step process that involves the reaction of 4-methoxyaniline with 2-bromo-5-nitropyridine, followed by reduction using palladium on carbon and hydrogen gas. The resulting product is purified using column chromatography, yielding MNPA in high purity.
Propriétés
Numéro CAS |
14251-91-3 |
|---|---|
Nom du produit |
N-(4-methoxyphenyl)-5-nitropyridin-2-amine |
Formule moléculaire |
C12H11N3O3 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H11N3O3/c1-18-11-5-2-9(3-6-11)14-12-7-4-10(8-13-12)15(16)17/h2-8H,1H3,(H,13,14) |
Clé InChI |
DFDFYFLMTLEXBP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=NC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
COC1=CC=C(C=C1)NC2=NC=C(C=C2)[N+](=O)[O-] |
Solubilité |
3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



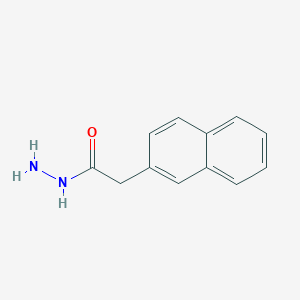

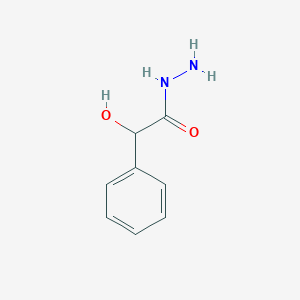
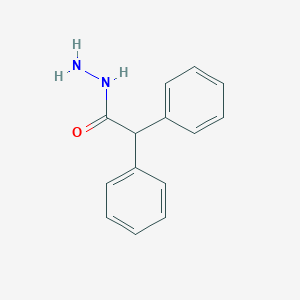
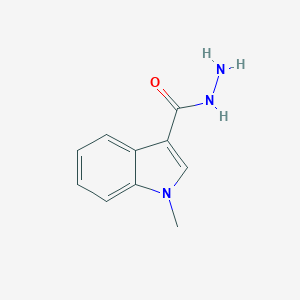
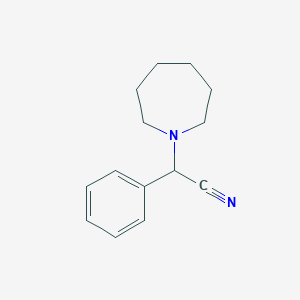

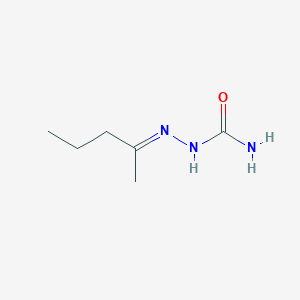

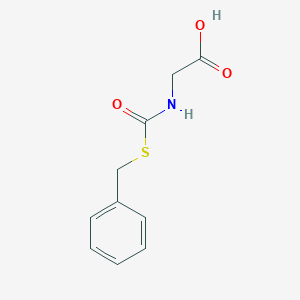
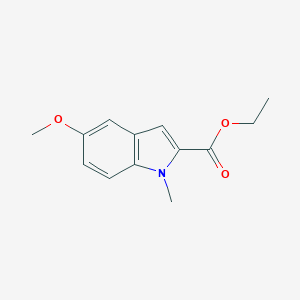

![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B185687.png)
![1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene](/img/structure/B185688.png)